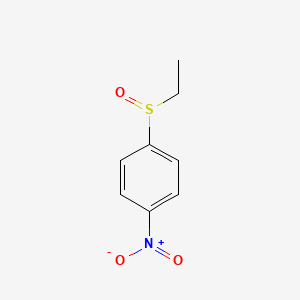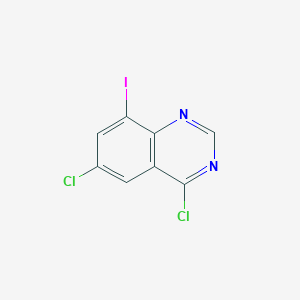
1-(1-benzothiophen-3-yl)ethan-1-ol
描述
1-(1-benzothiophen-3-yl)ethan-1-ol is a heterocyclic compound that features a benzene ring fused to a thiophene ring, with an ethanol group attached to the third carbon of the thiophene ring
准备方法
Synthetic Routes and Reaction Conditions: 1-(1-benzothiophen-3-yl)ethan-1-ol can be synthesized through several methods. One common approach involves the cyclization of o-alkynylthioanisoles under specific conditions . Another method includes the use of coupling reactions and electrophilic cyclization reactions . These reactions typically require catalysts such as palladium or copper and are carried out under controlled temperatures and pressures to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale coupling reactions using advanced catalytic systems. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities for commercial applications.
化学反应分析
Types of Reactions: 1-(1-benzothiophen-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the ethanol group to a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: Halogenation and other substitution reactions can introduce new functional groups to the benzothiophene core.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine are used under controlled conditions.
Major Products: The major products formed from these reactions include various substituted benzothiophenes, which can have different functional groups attached to the core structure, enhancing their chemical and biological properties .
科学研究应用
1-(1-benzothiophen-3-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
作用机制
The mechanism by which 1-(1-benzothiophen-3-yl)ethan-1-ol exerts its effects is primarily through its interaction with biological targets. The compound can inhibit the growth of bacteria and fungi by interfering with their cellular processes. It is also known to act as an antioxidant, neutralizing free radicals and preventing oxidative damage .
相似化合物的比较
Benzo[b]thiophene: The parent compound without the ethanol group.
Thiophene: A simpler structure with just the thiophene ring.
Benzothiophene derivatives: Various derivatives with different substituents on the benzothiophene core.
Uniqueness: 1-(1-benzothiophen-3-yl)ethan-1-ol is unique due to the presence of the ethanol group, which enhances its solubility and reactivity compared to its parent compound and other derivatives. This makes it particularly useful in applications where these properties are advantageous .
属性
分子式 |
C10H10OS |
|---|---|
分子量 |
178.25 g/mol |
IUPAC 名称 |
1-(1-benzothiophen-3-yl)ethanol |
InChI |
InChI=1S/C10H10OS/c1-7(11)9-6-12-10-5-3-2-4-8(9)10/h2-7,11H,1H3 |
InChI 键 |
KZOMPPGAMFPYDX-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CSC2=CC=CC=C21)O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl 2-[4-[6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-3-yl]pyrazol-1-yl]-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B8741526.png)

![Methyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B8741556.png)







![2-Ethylbenzo[d]oxazol-4-ol](/img/structure/B8741607.png)
![2-(Methoxymethyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B8741609.png)

